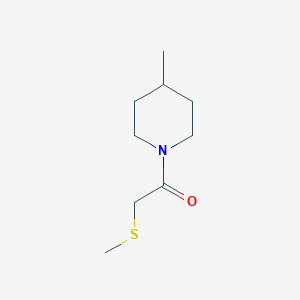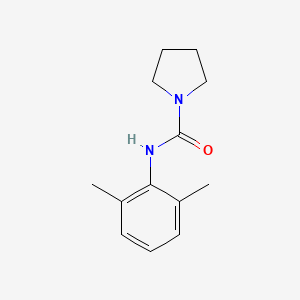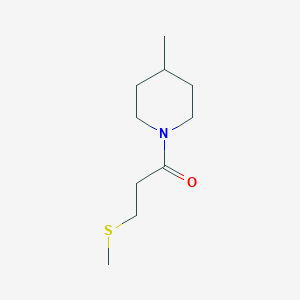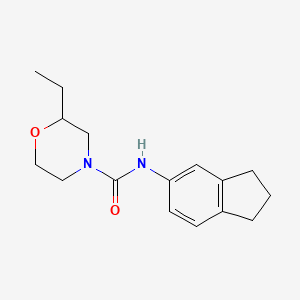
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that binds to the CB1 receptor in the brain. By inhibiting FAAH, Ro 64-6198 increases the levels of anandamide in the brain, which has potential therapeutic effects.
Mécanisme D'action
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 works by inhibiting FAAH, which increases the levels of anandamide in the brain. Anandamide binds to the CB1 receptor in the brain, which has a variety of effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain in animal models, and to have anxiolytic and antidepressant effects. It has also been shown to improve memory and cognition in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the effects of anandamide on the CB1 receptor. However, N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198. One area of interest is its potential therapeutic effects in conditions such as pain, anxiety, and addiction. Another area of interest is its effects on memory and cognition, and its potential use in treating cognitive disorders such as Alzheimer's disease. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which could have even greater therapeutic potential.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dihydro-1H-indene with ethylmagnesium bromide to form 2-ethyl-2,3-dihydro-1H-inden-5-ol. The second step involves the reaction of the indenol with morpholine and triethylamine to form N-(2,3-dihydro-1H-inden-5-yl)morpholine. The final step involves the reaction of the indenylmorpholine with ethyl chloroformate to form N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide 64-6198 has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, and addiction. It has also been studied for its effects on memory and cognition.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15-11-18(8-9-20-15)16(19)17-14-7-6-12-4-3-5-13(12)10-14/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUGTQJXYUJENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

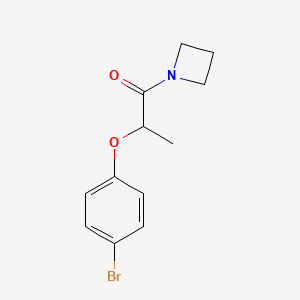
![2-chloro-4,5-difluoro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7513493.png)
![2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
![N-(3-bromophenyl)-1-[(2-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7513502.png)

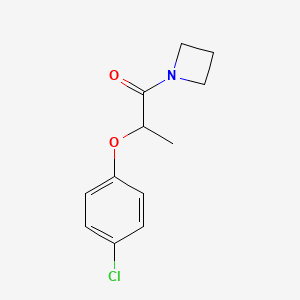
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)

